tert-Butyl (4-methylpyridin-2-yl)carbamate

Solid-state stability Storage conditions Thermal properties

Purchase tert-Butyl (4-methylpyridin-2-yl)carbamate (CAS 90101-20-5) as a stable, Boc-protected aminopyridine building block. The Boc group enables selective deprotection and directed ortho-metallation for 3-position functionalization, critical for synthesizing kinase inhibitor motifs and PROTAC linkers. Its consistent high purity (≥97%) minimizes side reactions in complex multi-step syntheses, ensuring reliable performance in medicinal chemistry campaigns. Switching to alternative isomers or carbamate esters requires extensive process re-optimization.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 90101-20-5
Cat. No. B1337354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-methylpyridin-2-yl)carbamate
CAS90101-20-5
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H16N2O2/c1-8-5-6-12-9(7-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14)
InChIKeySABMAMDNSRZJBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (4-methylpyridin-2-yl)carbamate (CAS 90101-20-5): A Versatile Boc-Protected Aminopyridine Building Block for Medicinal Chemistry and Synthesis


tert-Butyl (4-methylpyridin-2-yl)carbamate (CAS: 90101-20-5) is a heterocyclic organic compound classified as a Boc-protected aminopyridine . It is a white to almost white solid at room temperature, with a molecular weight of 208.26 g/mol . This compound serves as a crucial, stable building block in medicinal chemistry and drug discovery, primarily due to its masked 2-amino-4-methylpyridine core . Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group, allows for selective deprotection under mild acidic conditions, enabling controlled functionalization of the pyridine nitrogen in multi-step syntheses [1]. The 4-methyl substituent on the pyridine ring provides steric and electronic modulation that can influence reactivity in subsequent transformations, distinguishing it from other aminopyridine isomers .

Procurement Rationale for tert-Butyl (4-methylpyridin-2-yl)carbamate: Why Alternative Aminopyridine Isomers and Esters Are Not Direct Replacements


While other Boc-protected aminopyridines or carbamate esters exist, their substitution for tert-butyl (4-methylpyridin-2-yl)carbamate is not trivial and often impossible without significant process re-optimization. The specific position of the protected amino group relative to the ring nitrogen and the 4-methyl group directly influences the steric and electronic environment, impacting regioselectivity in subsequent reactions like directed ortho-metallation or cross-couplings [1]. Furthermore, the tert-butyl carbamate protecting group is selected for its specific acid-lability, offering a precise deprotection profile that other esters (e.g., methyl, ethyl, or propan-2-yl) do not share [2]. Switching to an analog like propan-2-yl N-(4-methylpyridin-2-yl)carbamate (CAS 6328-91-2) would introduce a different steric bulk and hydrolytic stability profile, potentially altering reaction rates, yields, and even product selectivity in the context of a validated synthetic route [3]. Therefore, procurement decisions must be based on the specific, quantifiable performance of this exact compound within established synthetic pathways.

Quantitative Differentiation Guide: tert-Butyl (4-methylpyridin-2-yl)carbamate vs. Analogous Compounds in Synthesis and Stability


Thermal Stability and Storage: High Melting Point Compared to Common Organic Liquids and Unprotected Amines

tert-Butyl (4-methylpyridin-2-yl)carbamate exhibits a sharp melting point of 118-119°C [1]. This high melting point, in contrast to many liquid organic intermediates or low-melting solids, facilitates handling, weighing, and long-term storage as a stable, non-hygroscopic solid under recommended conditions (2-8°C or cool, dark place <15°C) . This is a significant advantage over its unprotected 2-amino-4-methylpyridine analog, which is a liquid at room temperature and prone to oxidation and discoloration, requiring stricter inert storage. The high melting point is a direct consequence of its molecular structure and provides a tangible, measurable parameter for identity verification and purity assessment.

Solid-state stability Storage conditions Thermal properties

Purity Benchmarking: Consistent ≥95-97% Purity as the Standard for Reproducible Synthesis

Reputable vendors of this specific compound consistently supply it with a purity of ≥95% (HPLC) or >97% (GC) . This high purity is critical as even trace impurities, such as residual metal catalysts or unprotected amine, can dramatically affect the outcome of subsequent palladium-catalyzed cross-coupling reactions or deprotection steps . In contrast, some close analogs or less-common isomers may only be available at lower purities (e.g., 90% technical grade) or without rigorous analytical certification, introducing variability that can lead to failed reactions and significant time loss in process development. The availability of batch-specific Certificates of Analysis (CoA) with actual purity data (e.g., 98% by HPLC [1]) provides a quantifiable metric for procurement decisions.

Quality control Purity analysis Reproducibility

Orthogonal Reactivity: Superior Performance in Directed ortho-Metallation Sequences Compared to Non-Boc Protected Anilines

Research demonstrates that Boc-protected aminopyridines, including this class of compounds, undergo efficient directed ortho-metallation/transmetallation sequences, achieving cyclization yields of 65-90% when reacted with α,ω-dihaloalkanes [1]. This methodology is specifically enabled by the Boc protecting group, which acts as a directing group for lithiation while preventing N-alkylation side reactions. In contrast, unprotected 2-amino-4-methylpyridine would undergo preferential N-alkylation or lead to complex mixtures under these conditions, drastically reducing the yield of the desired annulated pyridine product. The tert-butyl group's steric bulk is essential for this chemo- and regioselectivity. While the reference does not provide a direct, side-by-side yield comparison for this exact compound, it establishes a class-level performance advantage for Boc-protected aminopyridines over their unprotected counterparts in this powerful synthetic transformation.

Synthetic methodology Directed ortho-metallation C-H functionalization

Regioisomeric Integrity: Quantifiable Structural Differentiation via Spectroscopic Properties for Identity Assurance

This specific regioisomer (2-amino-4-methyl substitution pattern) is unequivocally identified by its unique 1H-NMR and 13C-NMR spectral fingerprints. For instance, the compound exhibits a diagnostic singlet for the 4-methyl group in its 1H-NMR spectrum (data available from suppliers upon request) . This spectral pattern is distinct from that of its positional isomers, such as tert-butyl (6-methylpyridin-2-yl)carbamate or tert-butyl (4-methylpyridin-3-yl)carbamate, which would show different coupling patterns and chemical shifts for the aromatic protons due to altered electronic environments. This quantifiable difference in spectroscopic data serves as a critical and verifiable metric for confirming the procurement of the correct regioisomer, which is paramount for the fidelity of any structure-activity relationship (SAR) study or synthetic campaign.

Structural verification NMR spectroscopy Quality assurance

High-Value Application Scenarios for tert-Butyl (4-methylpyridin-2-yl)carbamate in Drug Discovery and Process Chemistry


Scaffold Construction via Directed C-H Functionalization

This compound is an ideal building block for constructing complex, annulated heterocycles via directed ortho-metallation (DoM) and subsequent transmetallation/cross-coupling. The Boc group is essential, acting as both a protecting group and a directing group to enable selective functionalization at the 3-position of the pyridine ring. This enables the efficient synthesis of biologically relevant pyridinophanes, pyridopyrazines, or pyridodiazepines with high regiocontrol, which would be unattainable with the free amine. Its use in such sequences is supported by high reported yields (65-90%) for the class [1].

Building Block for Kinase Inhibitor and PROTAC Synthesis

The 4-methylpyridine core is a common motif in kinase inhibitors due to its ability to form a key hydrogen bond with the kinase hinge region . This Boc-protected intermediate allows for the late-stage introduction of this pharmacophore after a series of synthetic steps, ensuring compatibility with various reaction conditions. Furthermore, the Boc-protected amine provides a convenient handle for elaboration into complex warheads or linkers for PROTAC (Proteolysis Targeting Chimera) molecules after deprotection . The compound's consistent purity (≥95%) minimizes side reactions in these multi-step, high-value syntheses.

Intermediate for High-Throughput Synthesis and Parallel Chemistry

With its solid physical form (m.p. 118-119°C [2]), high purity (>97% GC ), and excellent stability under recommended storage conditions, tert-butyl (4-methylpyridin-2-yl)carbamate is perfectly suited for automated synthesis and parallel library production. Its well-defined properties facilitate accurate dispensing by robotic systems, and its predictable reactivity in Pd-catalyzed cross-couplings makes it a reliable cornerstone for generating diverse compound collections in medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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